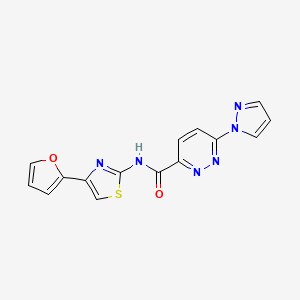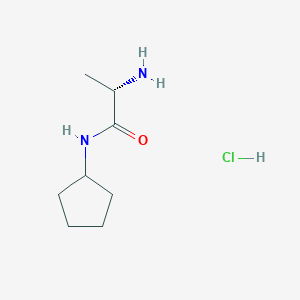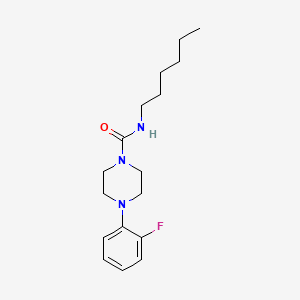![molecular formula C20H15N7O2S B2414544 2-(4-oxoquinazolin-3(4H)-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide CAS No. 1904020-13-8](/img/structure/B2414544.png)
2-(4-oxoquinazolin-3(4H)-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 2-(4-oxoquinazolin-3(4H)-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide is a complex organic molecule characterized by several distinct functional groups, including the oxoquinazoline, thiophene, triazolopyridazine, and acetamide moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-oxoquinazolin-3(4H)-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide typically involves multi-step organic synthesis. The key steps usually include the formation of the oxoquinazoline core, followed by the introduction of the thiophene and triazolopyridazine units, and finally the formation of the acetamide linkage. Each step requires careful control of reaction conditions, such as temperature, solvent, and pH, to ensure high yield and purity of the final product.
Industrial Production Methods: Industrial-scale production of this compound may involve optimizing the synthetic routes to enhance yield and reduce costs. Techniques such as continuous flow synthesis, use of more efficient catalysts, and process intensification could be employed to achieve scalable production.
Types of Reactions
Oxidation: : The compound can undergo oxidation, particularly at the thiophene and oxoquinazoline moieties, leading to various oxidized derivatives.
Reduction: : Reduction reactions may target the oxoquinazoline group, potentially forming hydroquinazoline derivatives.
Substitution: : Nucleophilic or electrophilic substitution reactions can modify the thiophene and triazolopyridazine rings, introducing different substituents.
Common Reagents and Conditions
Oxidizing agents: : Hydrogen peroxide, potassium permanganate.
Reducing agents: : Lithium aluminum hydride, sodium borohydride.
Substitution reagents: : Halides, alkylating agents.
Major Products: The major products from these reactions depend on the specific conditions and reagents used but typically include various functionalized derivatives of the parent compound.
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound can serve as a versatile building block for the synthesis of more complex molecules. Its unique functional groups allow for extensive modifications and derivatizations.
Biology: In biological research, 2-(4-oxoquinazolin-3(4H)-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide may be explored for its potential as a bioactive molecule, given its structural similarity to various biologically active compounds.
Medicine: Medicinally, the compound could be investigated for potential therapeutic applications, such as anticancer, antimicrobial, or anti-inflammatory activities. Its diverse structural features provide multiple points of interaction with biological targets.
Industry: In industry, this compound might be used in the development of advanced materials, such as polymers with specific electronic or photonic properties.
Mécanisme D'action
The mechanism by which this compound exerts its effects would depend on its specific application. In medicinal contexts, it may interact with molecular targets such as enzymes or receptors, influencing signaling pathways and biological processes. For example, the oxoquinazoline moiety could bind to enzyme active sites, while the thiophene and triazolopyridazine rings might enhance binding affinity and specificity.
Comparaison Avec Des Composés Similaires
When comparing 2-(4-oxoquinazolin-3(4H)-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide with similar compounds, its unique combination of functional groups stands out. Other compounds with oxoquinazoline, thiophene, or triazolopyridazine moieties may exhibit similar reactivity or biological activities, but the specific arrangement in this compound provides a distinct profile.
Similar Compounds
Quinazolinone derivatives: : Known for their various biological activities.
Thiophene-based compounds: : Often explored for their electronic properties.
Triazolopyridazine derivatives: : Investigated for their potential therapeutic applications.
This compound, by integrating these diverse structural features, offers a versatile platform for scientific exploration and application.
Propriétés
IUPAC Name |
2-(4-oxoquinazolin-3-yl)-N-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N7O2S/c28-19(11-26-12-22-14-5-2-1-4-13(14)20(26)29)21-10-18-24-23-17-8-7-15(25-27(17)18)16-6-3-9-30-16/h1-9,12H,10-11H2,(H,21,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZIDVMUYTZOADA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NCC3=NN=C4N3N=C(C=C4)C5=CC=CS5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N7O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-(3,4-dimethoxyphenyl)-6-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2414473.png)




![N-[(4-Methoxythian-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide](/img/structure/B2414479.png)

![N-(3-chloro-4-methylphenyl)-2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2414482.png)
![1-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-ethoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2414484.png)
